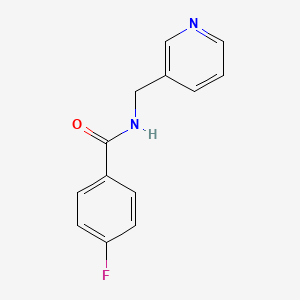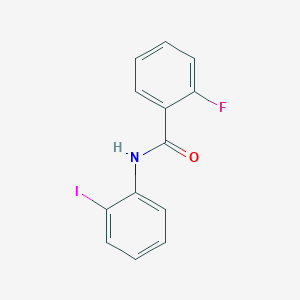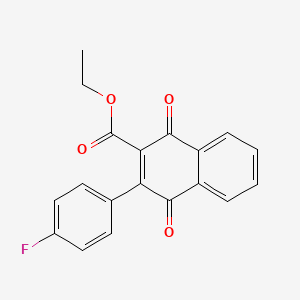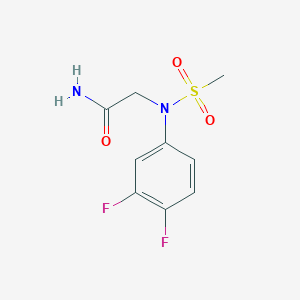
3-(3,4-dichlorophenyl)-N-mesitylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dichlorophenyl)-N-mesitylacrylamide, also known as DCPMA, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. DCPMA is a potent inhibitor of protein-protein interactions and has been used in various biochemical and physiological studies.
Mécanisme D'action
3-(3,4-dichlorophenyl)-N-mesitylacrylamide inhibits protein-protein interactions by binding to the hydrophobic pockets of proteins. This binding disrupts the formation of protein complexes, leading to the inhibition of various biological pathways. 3-(3,4-dichlorophenyl)-N-mesitylacrylamide has been shown to specifically target the interaction between the transcription factor STAT3 and its partner protein, leading to the inhibition of STAT3-mediated gene expression.
Biochemical and Physiological Effects:
3-(3,4-dichlorophenyl)-N-mesitylacrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inhibiting the interaction between STAT3 and its partner protein. 3-(3,4-dichlorophenyl)-N-mesitylacrylamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, 3-(3,4-dichlorophenyl)-N-mesitylacrylamide has been shown to modulate the immune response by inhibiting the interaction between the transcription factor NF-kB and its partner protein.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3,4-dichlorophenyl)-N-mesitylacrylamide is its ability to specifically target protein-protein interactions, making it an excellent tool for studying various biological pathways. Additionally, 3-(3,4-dichlorophenyl)-N-mesitylacrylamide has a low toxicity profile, making it suitable for use in in vitro and in vivo experiments. However, one of the limitations of 3-(3,4-dichlorophenyl)-N-mesitylacrylamide is its low solubility in water, which can make it challenging to use in certain experimental conditions.
Orientations Futures
There are several future directions for the use of 3-(3,4-dichlorophenyl)-N-mesitylacrylamide in scientific research. One potential application is in the study of the gut microbiome, where 3-(3,4-dichlorophenyl)-N-mesitylacrylamide could be used to inhibit the interaction between bacterial proteins and host proteins. Additionally, 3-(3,4-dichlorophenyl)-N-mesitylacrylamide could be used to study the interaction between viral proteins and host proteins, leading to the development of new antiviral therapies. Finally, 3-(3,4-dichlorophenyl)-N-mesitylacrylamide could be used in the development of new cancer therapies by targeting specific protein-protein interactions involved in cancer growth and metastasis.
Conclusion:
3-(3,4-dichlorophenyl)-N-mesitylacrylamide is a synthetic compound that has gained significant attention in the field of scientific research due to its ability to inhibit protein-protein interactions. 3-(3,4-dichlorophenyl)-N-mesitylacrylamide has been extensively used in the study of various biological pathways and diseases, including cancer and Alzheimer's disease. Its unique properties make it an excellent tool for studying protein complexes and developing new therapies. While there are some limitations to its use, 3-(3,4-dichlorophenyl)-N-mesitylacrylamide has significant potential for future applications in scientific research.
Méthodes De Synthèse
3-(3,4-dichlorophenyl)-N-mesitylacrylamide can be synthesized through a multi-step reaction process. The first step involves the preparation of mesitylamine, which is then reacted with 3,4-dichlorophenyl isocyanate to form the intermediate product. The intermediate product is then reacted with acryloyl chloride to produce the final product, 3-(3,4-dichlorophenyl)-N-mesitylacrylamide.
Applications De Recherche Scientifique
3-(3,4-dichlorophenyl)-N-mesitylacrylamide has been extensively used in scientific research due to its ability to inhibit protein-protein interactions. This property makes it an excellent tool for studying various biological pathways and protein complexes. 3-(3,4-dichlorophenyl)-N-mesitylacrylamide has been used in the study of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the study of signal transduction pathways and protein-protein interactions in the immune system.
Propriétés
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-11-8-12(2)18(13(3)9-11)21-17(22)7-5-14-4-6-15(19)16(20)10-14/h4-10H,1-3H3,(H,21,22)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXSYNIKBWCENG-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5871090.png)


![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B5871100.png)

![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5871126.png)

![2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871139.png)

![11-(4-methyl-1-piperidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5871153.png)
![methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate](/img/structure/B5871159.png)
![7-(3-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5871160.png)

